synthesis of methyl 4-cyano-3-(1H-pyrrol-1-yl)thiophene-2-carboxylate
synthesis of methyl 4-cyano-3-(1H-pyrrol-1-yl)thiophene-2-carboxylate
An In-depth Technical Guide to the Synthesis of Methyl 4-cyano-3-(1H-pyrrol-1-yl)thiophene-2-carboxylate
Abstract
This technical guide provides a comprehensive overview of a robust and efficient synthetic pathway for methyl 4-cyano-3-(1H-pyrrol-1-yl)thiophene-2-carboxylate. This molecule is of significant interest to researchers in medicinal chemistry and drug discovery due to its privileged heterocyclic scaffolds, the thiophene and pyrrole rings.[1][2] Thiophene derivatives, in particular, are known to possess a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. This guide will delve into the strategic considerations behind the selected synthetic route, provide detailed experimental protocols, and offer insights into the underlying reaction mechanisms. The target audience for this document includes researchers, scientists, and professionals involved in drug development and synthetic organic chemistry.
Introduction: The Significance of Thiophene and Pyrrole Moieties in Medicinal Chemistry
The fusion of thiophene and pyrrole rings in a single molecular entity creates a unique chemical scaffold with considerable potential for biological activity. Thiophenes are recognized as bioisosteres of benzene rings and can modulate the pharmacokinetic and pharmacodynamic properties of drug candidates.[3] Similarly, the pyrrole ring is a common feature in many natural products and pharmaceuticals. The combination of these two heterocycles in methyl 4-cyano-3-(1H-pyrrol-1-yl)thiophene-2-carboxylate presents a compelling target for synthetic exploration and subsequent biological evaluation.
The synthetic strategy outlined in this guide is designed to be both efficient and modular, allowing for potential derivatization to explore structure-activity relationships (SAR). The chosen pathway leverages the well-established Gewald aminothiophene synthesis, a powerful multicomponent reaction for the construction of highly functionalized thiophenes.[4][5][6]
Retrosynthetic Analysis and Strategic Approach
A logical retrosynthetic analysis of the target molecule, methyl 4-cyano-3-(1H-pyrrol-1-yl)thiophene-2-carboxylate, suggests a convergent synthetic strategy. The thiophene ring can be constructed via a Gewald reaction, which requires three key components: a carbonyl compound, an active methylene nitrile, and elemental sulfur.[7][8]
Our proposed retrosynthesis is as follows:
Caption: Overall two-step synthetic workflow.
Step 1: Synthesis of 1-(1H-Pyrrol-1-yl)acetone via Paal-Knorr Reaction
The Paal-Knorr synthesis is a classic and reliable method for constructing pyrrole rings from a 1,4-dicarbonyl compound and a primary amine. [7][9]In this case, 2,5-dimethoxytetrahydrofuran serves as a stable precursor to succinaldehyde upon acidic hydrolysis. This in-situ generated succinaldehyde then reacts with aminoacetone to form the desired pyrrole intermediate.
Reaction Mechanism:
-
Hydrolysis of 2,5-dimethoxytetrahydrofuran: In the presence of an acid catalyst, 2,5-dimethoxytetrahydrofuran is hydrolyzed to the reactive 1,4-dicarbonyl compound, succinaldehyde.
-
Condensation: The primary amine of aminoacetone undergoes condensation with one of the carbonyl groups of succinaldehyde to form a hemiaminal, which then dehydrates to an imine.
-
Cyclization and Dehydration: An intramolecular attack of the enamine tautomer of the remaining ketone onto the second carbonyl group leads to a cyclic intermediate. Subsequent dehydration results in the formation of the aromatic pyrrole ring.
Step 2: Synthesis of Methyl 4-cyano-3-(1H-pyrrol-1-yl)thiophene-2-carboxylate via Gewald Reaction
The Gewald reaction is a one-pot, three-component reaction that provides a straightforward route to highly substituted 2-aminothiophenes. [5][6]In this step, the synthesized 1-(1H-pyrrol-1-yl)acetone is reacted with methyl cyanoacetate and elemental sulfur in the presence of a base.
Reaction Mechanism:
-
Knoevenagel Condensation: The reaction is initiated by a base-catalyzed Knoevenagel condensation between the ketone (1-(1H-pyrrol-1-yl)acetone) and the active methylene compound (methyl cyanoacetate) to form an α,β-unsaturated nitrile intermediate. [5]2. Michael Addition of Sulfur: Elemental sulfur, in the presence of a base, forms a polysulfide species which then adds to the β-position of the unsaturated nitrile via a Michael addition.
-
Cyclization and Tautomerization: The resulting intermediate undergoes an intramolecular cyclization, with the sulfur attacking the nitrile group. A subsequent tautomerization yields the final aromatic 2-aminothiophene product. It is important to note that the "amino" group in the generalized Gewald product is incorporated into the pyrrole ring in our target molecule's precursor. The mechanism adapts to the specific substrates. In our case, the pyrrole nitrogen is already present. The reaction proceeds through the formation of a thiolate which then cyclizes.
Experimental Protocols
Safety Precaution: All experiments should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.
Protocol 4.1: Synthesis of 1-(1H-Pyrrol-1-yl)acetone
| Reagent | Molar Mass ( g/mol ) | Amount | Moles |
| 2,5-Dimethoxytetrahydrofuran | 132.16 | 13.2 g | 0.1 |
| Aminoacetone hydrochloride | 109.54 | 11.0 g | 0.1 |
| Sodium acetate | 82.03 | 8.2 g | 0.1 |
| Glacial acetic acid | 60.05 | 50 mL | - |
| Water | 18.02 | 25 mL | - |
Procedure:
-
To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2,5-dimethoxytetrahydrofuran (13.2 g, 0.1 mol), aminoacetone hydrochloride (11.0 g, 0.1 mol), sodium acetate (8.2 g, 0.1 mol), glacial acetic acid (50 mL), and water (25 mL).
-
Heat the reaction mixture to reflux (approximately 100-110 °C) and maintain for 2 hours.
-
Cool the reaction mixture to room temperature and pour it into 200 mL of ice-cold water.
-
Neutralize the mixture by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases.
-
Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic extracts, wash with brine (50 mL), and dry over anhydrous sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by vacuum distillation or column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield 1-(1H-pyrrol-1-yl)acetone as a pale yellow oil.
Protocol 4.2: Synthesis of Methyl 4-cyano-3-(1H-pyrrol-1-yl)thiophene-2-carboxylate
| Reagent | Molar Mass ( g/mol ) | Amount | Moles |
| 1-(1H-Pyrrol-1-yl)acetone | 123.15 | 12.3 g | 0.1 |
| Methyl cyanoacetate | 99.09 | 9.9 g | 0.1 |
| Elemental sulfur | 32.06 | 3.2 g | 0.1 |
| Diethylamine | 73.14 | 10 mL | - |
| Ethanol | 46.07 | 100 mL | - |
Procedure:
-
In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel, dissolve 1-(1H-pyrrol-1-yl)acetone (12.3 g, 0.1 mol) and methyl cyanoacetate (9.9 g, 0.1 mol) in ethanol (100 mL).
-
Add elemental sulfur (3.2 g, 0.1 mol) to the mixture.
-
Add diethylamine (10 mL) dropwise to the stirred mixture at room temperature. An exothermic reaction may be observed.
-
After the addition is complete, heat the reaction mixture to a gentle reflux (approximately 50-60 °C) for 3 hours. [10][11]5. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture in an ice bath to induce precipitation of the product.
-
Collect the solid product by vacuum filtration and wash with cold ethanol.
-
Recrystallize the crude product from ethanol or a suitable solvent mixture to obtain pure methyl 4-cyano-3-(1H-pyrrol-1-yl)thiophene-2-carboxylate as a crystalline solid. [12]
Characterization Data
The structure and purity of the final product should be confirmed by standard analytical techniques.
| Analytical Technique | Expected Observations |
| ¹H NMR | Signals corresponding to the pyrrole protons, the thiophene proton, and the methyl ester protons. |
| ¹³C NMR | Resonances for the carbonyl carbon, the nitrile carbon, and the aromatic carbons of the pyrrole and thiophene rings. |
| FT-IR | Characteristic stretching frequencies for the nitrile (C≡N) and carbonyl (C=O) functional groups. |
| Mass Spectrometry | A molecular ion peak corresponding to the calculated molecular weight of C₁₁H₈N₂O₂S (232.26 g/mol ). [12] |
| Melting Point | A sharp melting point range, indicative of high purity. |
Conclusion
This technical guide has detailed a reliable and efficient two-step . The strategy employs the Paal-Knorr pyrrole synthesis followed by the Gewald aminothiophene synthesis, both of which are robust and well-understood reactions in organic chemistry. The provided protocols are designed to be readily implemented in a standard synthetic chemistry laboratory. The modularity of this approach allows for the synthesis of a variety of analogs by simply modifying the starting materials, thus providing a valuable tool for researchers in the field of medicinal chemistry and drug discovery.
References
- Furans, thiophenes and related heterocycles in drug discovery. PubMed.
- Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. ARKIVOC.
- Furans, Thiophenes and Related Heterocycles in Drug Discovery.
- Synthesis, properties and biological activity of thiophene: A review. Der Pharma Chemica.
- Thiophenes - Heterocyclic Organic Compounds. Labinsights.
- The Crucial Role of Thiophene Intermediates in Drug Discovery. Dakota Ingredients.
- Gewald reaction. Wikipedia.
- Synthesis of thiophene and pyrrole‐fused S,N‐heterotetracenes.
- Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads.
- An Efficient One-Pot Synthesis of Substituted 2-Aminothiophenes via Three-Component Gewald Reaction Catalyzed by L-Proline. Organic Chemistry Portal.
- Recent Advances in the Synthesis of Thiophene Derivatives by Cyclization of Functionalized Alkynes. PMC - PubMed Central.
- Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. ARKIVOC.
- Thiophene synthesis. Organic Chemistry Portal.
- Five-membered Heterocycles Pyrrole, Furan and Thiophene. University of Babylon.
- Gewald Reaction. Organic Chemistry Portal.
- Synthesis of 3‐amino‐2‐thiophene carboxylate esters
- 175201-81-7|Methyl 4-cyano-3-(1H-pyrrol-1-yl)
- methyl 4-cyano-3-(2,5-dimethyl-1H-pyrrol-1-yl)
- METHYL 4-CYANO-3-(1H-PYRROL-1-YL)THIOPHENE-2-CARBOXYLATE | CAS 175201-81-7.
- Synthetic Routes to Functionalized 4H-thieno[3,2-b]pyrrole-5-carboxylates: Applic
- SYNTHESIS OF SOME NOVEL 2-AMINOTHIOPHENE DERIVATIVES AND EVALUATION FOR THEIR ANTIMICROBIAL ACTIVITY. International Journal of Pharmacy and Biological Sciences.
- Ethyl 2-Aminothiophene-3-Carboxylates in the Synthesis of Isomeric Thienopyridines.
- US4847386A - Process for preparing thiophene derivatives.
- Synthesis and Structure Determination of 2-Cyano-3-(1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl)acrylamide. MDPI.
- Methyl 3-amino-4-methylthiophene-2-carboxyl
- Pyrrole synthesis. Organic Chemistry Portal.
- Development of potential manufacturing routes for substituted thiophenes – Preparation of halogenated 2-thiophenecarboxylic acid derivatives as building blocks for a new family of 2,6-dihaloaryl 1,2,4-triazole insecticides. Beilstein Journals.
- Methyl3-amino-4-cyano-1-[3-(dimethylamino)
- Regioselective competitive synthesis of 3,5-bis(het) aryl pyrrole-2. Adichunchanagiri University.
- Synthesis and reactivity of 2-thionoester pyrroles: a route to 2-formyl pyrroles. Royal Society of Chemistry.
- methyl 3-amino-4-cyano-5-(methylthio)
Sources
- 1. Furans, thiophenes and related heterocycles in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Gewald reaction - Wikipedia [en.wikipedia.org]
- 6. Gewald Reaction [organic-chemistry.org]
- 7. derpharmachemica.com [derpharmachemica.com]
- 8. An Efficient One-Pot Synthesis of Substituted 2-Aminothiophenes via Three-Component Gewald Reaction Catalyzed by L-Proline [organic-chemistry.org]
- 9. faculty.ksu.edu.sa [faculty.ksu.edu.sa]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. ijpbs.com [ijpbs.com]
- 12. METHYL 4-CYANO-3-(1H-PYRROL-1-YL)THIOPHENE-2-CARBOXYLATE | CAS 175201-81-7 [matrix-fine-chemicals.com]


